5-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
Description
5-{2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl}-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one is a complex organic compound featuring a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C26H30N4O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
InChI |
InChI=1S/C26H30N4O3/c1-15-23(33)27-24-29(19-10-8-9-11-20(19)30(24)28-15)14-21(31)16-12-17(25(2,3)4)22(32)18(13-16)26(5,6)7/h8-13,32H,14H2,1-7H3 |
InChI Key |
QKDITUBNLCLOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl}-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one involves several steps. One common method includes the reaction of 3,5-di(tert-butyl)-4-hydroxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like triethylamine and magnesium chloride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Scientific Research Applications
5-{2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl}-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The triazino and benzimidazol moieties may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar compounds include:
3,5-di(tert-butyl)-4-hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the triazino and benzimidazol moieties.
Tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate: Contains multiple hydroxyphenyl groups and is used as an antioxidant in polymers.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but simpler, used in the synthesis of Schiff bases.
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